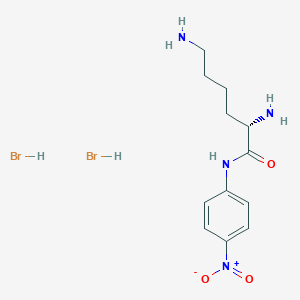

H-LYS-PNA 2HBR

Descripción general

Descripción

H-Lysine p-nitroanilide dihydrobromide is a fluorescent peptide that is commonly used to identify the presence of aminopeptidase in plants and animals. This compound is known for its high degree of fluorescence, which makes it detectable by high performance liquid chromatography (HPLC) .

Aplicaciones Científicas De Investigación

H-Lysine p-nitroanilide dihydrobromide is widely used in scientific research for the detection and quantification of aminopeptidase activity in various biological samples. It is used in studies involving enzymatic protein hydrolysis, where it helps in understanding the synergistic effects of various peptidases . The compound is also used in the development of fluorescent assays for the continuous monitoring of enzyme activity .

Mecanismo De Acción

Target of Action

H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .

Mode of Action

The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein degradation . Aminopeptidases, the targets of this compound, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .

Pharmacokinetics

Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes

Result of Action

The primary result of this compound’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between this compound and aminopeptidases.

Análisis Bioquímico

Biochemical Properties

L-Lysine p-nitroanilide dihydrobromide plays a crucial role in biochemical reactions. It is known to interact with enzymes such as aminopeptidase . The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating the study of enzyme kinetics and specificity .

Cellular Effects

The effects of L-Lysine p-nitroanilide dihydrobromide on cellular processes are primarily related to its role as a substrate for various enzymes. By participating in these enzymatic reactions, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Lysine p-nitroanilide dihydrobromide exerts its effects through its interactions with enzymes. As a substrate, it can bind to the active site of the enzyme, facilitating the enzyme’s catalytic action. This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Lysine p-nitroanilide dihydrobromide can change over time. For instance, its enzymatic activity can vary depending on the conditions of the experiment. It is stored at a temperature between 2-8°C for maintaining its stability .

Metabolic Pathways

L-Lysine p-nitroanilide dihydrobromide is involved in metabolic pathways related to the activity of aminopeptidases . It serves as a substrate for these enzymes, and its processing can influence metabolic flux or metabolite levels.

Métodos De Preparación

The preparation of H-Lysine p-nitroanilide dihydrobromide involves the hydrolysis of ester bonds of p-nitroaniline using ammonium bicarbonate. This method has been optimized to allow for the detection of low levels of aminopeptidase in plant tissues . The synthetic route typically involves the use of solid-phase synthesis techniques, which are commonly employed in peptide synthesis .

Análisis De Reacciones Químicas

H-Lysine p-nitroanilide dihydrobromide undergoes various chemical reactions, including hydrolysis and enzymatic reactions. The compound is hydrolyzed by ammonium bicarbonate to produce a highly fluorescent product that can be detected by HPLC . It is also a substrate for aminopeptidases, which catalyze the cleavage of the peptide bond, releasing p-nitroaniline .

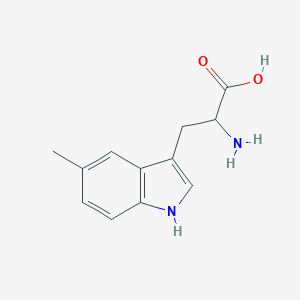

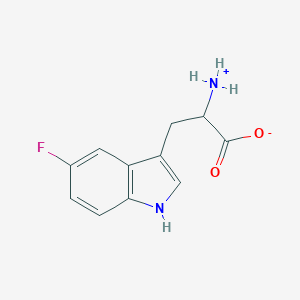

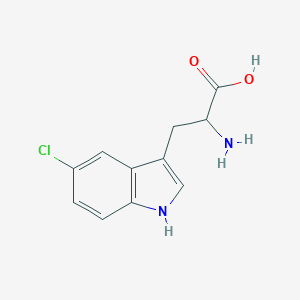

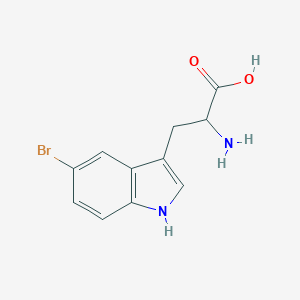

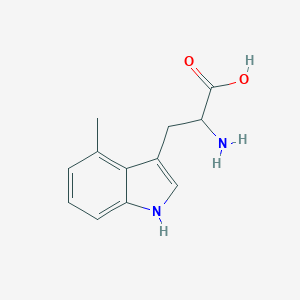

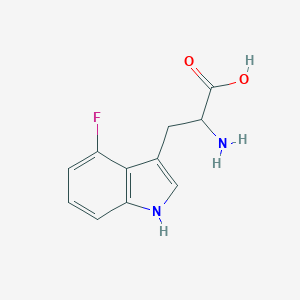

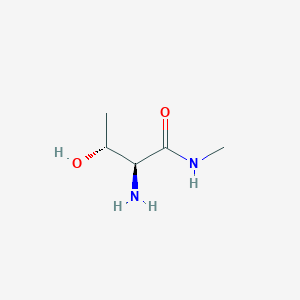

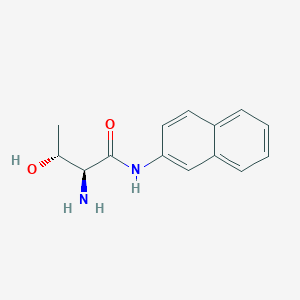

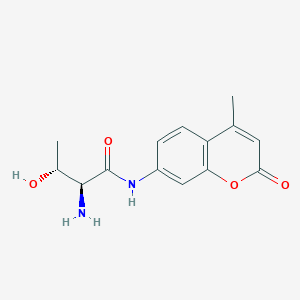

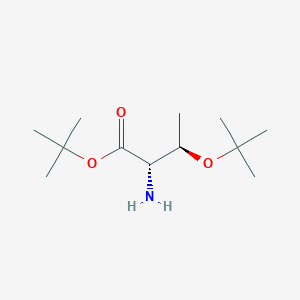

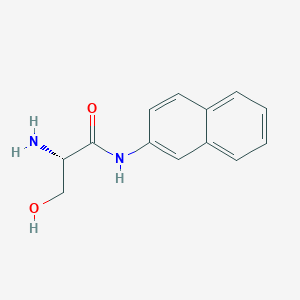

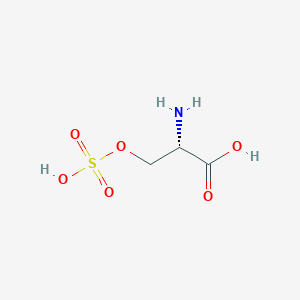

Comparación Con Compuestos Similares

H-Lysine p-nitroanilide dihydrobromide is similar to other fluorescent peptides used for the detection of aminopeptidase activity, such as H-Arginine p-nitroanilide and H-Alanine p-nitroanilide . H-Lysine p-nitroanilide dihydrobromide is unique due to its high degree of fluorescence and its ability to be detected by HPLC . This makes it a valuable tool in enzymatic studies and fluorescent assays.

Propiedades

IUPAC Name |

2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960872 | |

| Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-96-4 | |

| Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

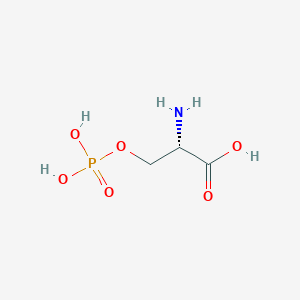

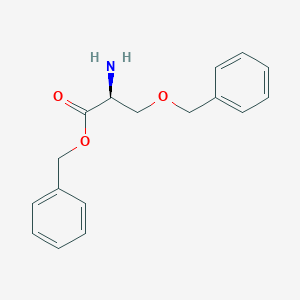

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.